molecular formula C20H22O7 B11140095 ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11140095
M. Wt: 374.4 g/mol
InChI Key: RWMDEHFSNRUAHM-UHFFFAOYSA-N
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Description

Ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-3-yl core with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{4-methyl-2-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2H-chromen-3-yl}propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-2-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromen-3-yl]propanoate

InChI

InChI=1S/C20H22O7/c1-4-10-25-19(22)12-26-14-6-7-15-13(3)16(8-9-18(21)24-5-2)20(23)27-17(15)11-14/h4,6-7,11H,1,5,8-10,12H2,2-3H3

InChI Key

RWMDEHFSNRUAHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC=C)OC1=O)C

Origin of Product

United States

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